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molecular formula C12H16ClN3O4 B8660983 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid hydrochloride

4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid hydrochloride

Cat. No. B8660983
M. Wt: 301.72 g/mol
InChI Key: JPOYPPSFNBFFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102662B2

Procedure details

A mixture of 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester (16.4 g, 51 mmol) and 37% HCl (100 mL) in 1,4-dioxane (200 mL) was stirred at room temperature for 4 hours. The resulting solid was filtered, washed thoroughly with 1,4-dioxane and dried under vacuum at 45° C. The title compound was obtained as a pale yellow solid (13.45 g, 87.5% yield), and it was used in the next step without any further purification.
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:23])[C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)=[CH:9][C:8]=1[N+:20]([O-:22])=[O:21])(C)(C)C.[ClH:24]>O1CCOCC1>[ClH:24].[CH3:19][N:16]1[CH2:17][CH2:18][N:13]([C:10]2[CH:11]=[CH:12][C:7]([C:6]([OH:23])=[O:5])=[C:8]([N+:20]([O-:22])=[O:21])[CH:9]=2)[CH2:14][CH2:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=C(C=C(C=C1)N1CCN(CC1)C)[N+](=O)[O-])=O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed thoroughly with 1,4-dioxane
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.CN1CCN(CC1)C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 13.45 g
YIELD: PERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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